

(R)-3-Benzyloxy Myristic Acid: A Technical Overview of Biological Activity

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Compound of Interest

Compound Name: (R)-3-Benzyloxy myristic acid

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Abstract

(R)-3-Benzyloxy myristic acid, a synthetic derivative of myristic acid, has been identified as a promising vaccine adjuvant. Its biological activity is primarily associated with the stimulation of the immune system, including the activation of T-cells and enhancement of antibody production. While specific quantitative data on **(R)-3-Benzyloxy myristic acid** is limited in publicly available literature, the broader class of myristic acid derivatives exhibits a wide range of biological activities, including antifungal, antiviral, and anticancer properties, often through the inhibition of N-myristoyltransferase (NMT). This document provides a comprehensive overview of the known biological activities of **(R)-3-Benzyloxy myristic acid** and related myristic acid derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways.

Introduction to (R)-3-Benzyloxy Myristic Acid

(R)-3-Benzyloxy myristic acid, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic fatty acid. Its structure, featuring a benzyloxy group at the 3-position of the myristic acid backbone, confers specific physicochemical properties that are believed to be crucial for its biological function.

Chemical Structure:

- IUPAC Name: (3R)-3-(phenylmethoxy)tetradecanoic acid
- CAS Number: 87357-67-3[1]
- Molecular Formula: C₂₁H₃₄O₃[1]
- Molecular Weight: 334.49 g/mol [1]

Biological Activity

Vaccine Adjuvant Activity

The primary documented biological activity of **(R)-3-Benzyloxy myristic acid** is its function as a vaccine adjuvant.[2] It has been shown to be a synthetic molecule capable of activating antigen-specific CD4+ and CD8+ T-cells.[2] This activation is a critical component of an effective adaptive immune response. Furthermore, **(R)-3-Benzyloxy myristic acid** enhances antigen-specific antibody production by stimulating dendritic cells.[2] The compound is also noted to be pH sensitive, which may be relevant for its application in oral vaccines.[2]

The adjuvant properties of myristic acid derivatives are potentially linked to their interaction with Toll-like receptors (TLRs), particularly TLR4. Saturated fatty acids can induce the dimerization and recruitment of TLR4 into lipid rafts, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune system.

Broader Activities of Myristic Acid Derivatives

Myristic acid and its various derivatives have been investigated for a range of other biological activities, including:

- Antifungal Activity: Many myristic acid analogs are putative inhibitors of N-myristoyl-transferase (NMT), an enzyme essential for the viability of various fungi.[3]
- Antiviral and Anticancer Activity: Inhibition of NMT is also a target for antiviral and anticancer therapies, as many viral and cellular proteins involved in signaling and oncogenesis require myristoylation for their function.[4][5]
- Enzyme Inhibition: 3-Hydroxymyristic acid has been shown to inhibit esterases and lipases.[6]

Quantitative Data on Myristic Acid Derivatives

While specific quantitative data for **(R)-3-Benzoyloxy myristic acid** is not readily available, the following table summarizes the biological activity of other relevant myristic acid derivatives.

Compound/ Derivative	Activity Type	Target/Orga nism	Measureme nt	Value	Reference(s)
(+/-)-2- bromotetradecanoic acid	Antifungal	Candida albicans	MIC	39 μ M	[3]
Antifungal	Cryptococcus neoformans	MIC	20 μ M	[3]	
Antifungal	Saccharomyc es cerevisiae	MIC	10 μ M	[3]	
Antifungal	Aspergillus niger	MIC	< 42 μ M	[3]	
2- hydroxymyristoyl-CoA	NMT Inhibition	N/A	Ki	45 nM	[7][8]
2- bromomyristoyl-CoA	NMT Inhibition	N/A	Ki	450 nM	[7][8]
2- fluoromyristoyl-CoA	NMT Inhibition	N/A	Ki	200 nM	[7][8]
3-fluoro-13- oxatetradecanoic acid	Antiviral	HIV-1	ID50	1-5 μ M	[7][8]
4-oxa tetradecanoic acid	Antifungal	Cryptococcus neoformans	MIC	30 μ M	[7][8]
9- oxatetradecanoic acid	Antifungal	Saccharomyc es cerevisiae	MIC	50 μ M	[7][8]

Experimental Protocols

Plausible Synthesis of (R)-3-Benzoyloxy Myristic Acid

A specific, detailed experimental protocol for the synthesis of **(R)-3-Benzoyloxy myristic acid** is not available in the reviewed literature. However, based on general methods for the enantioselective synthesis of 3-hydroxy fatty acids and subsequent O-alkylation, a plausible synthetic route can be proposed.

Step 1: Enantioselective Synthesis of (R)-3-hydroxy myristic acid

A common method for the asymmetric synthesis of 3-hydroxy fatty acids involves the enantioselective organocatalytic synthesis of a terminal epoxide from a long-chain aldehyde, followed by ring-opening.^[2]

- **Materials:** Dodecanal, (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (MacMillan's third-generation organocatalyst), a chlorinating agent (e.g., 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one), vinylmagnesium bromide, ozone, and an oxidizing agent (e.g., Jones reagent).
- **Procedure:**
 - Perform an organocatalytic α -chlorination of dodecanal.
 - Convert the resulting α -chloro aldehyde to the corresponding terminal epoxide.
 - Open the epoxide ring using vinylmagnesium bromide to yield a homoallylic alcohol.
 - Perform ozonolysis of the terminal double bond followed by oxidative workup to yield (R)-3-hydroxy myristic acid.

Step 2: Benzoylation of the 3-hydroxyl group

The hydroxyl group can be converted to a benzyl ether using a standard benzoylation protocol.

- **Materials:** (R)-3-hydroxy myristic acid, benzyl bromide, a weak base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or DMF).
- **Procedure:**

- Dissolve (R)-3-hydroxy myristic acid in the chosen solvent.
- Add potassium carbonate and stir the suspension.
- Add benzyl bromide dropwise to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.
- Purify the crude product by column chromatography to obtain **(R)-3-Benzyloxy myristic acid**.

In Vitro Evaluation of Adjuvant Activity

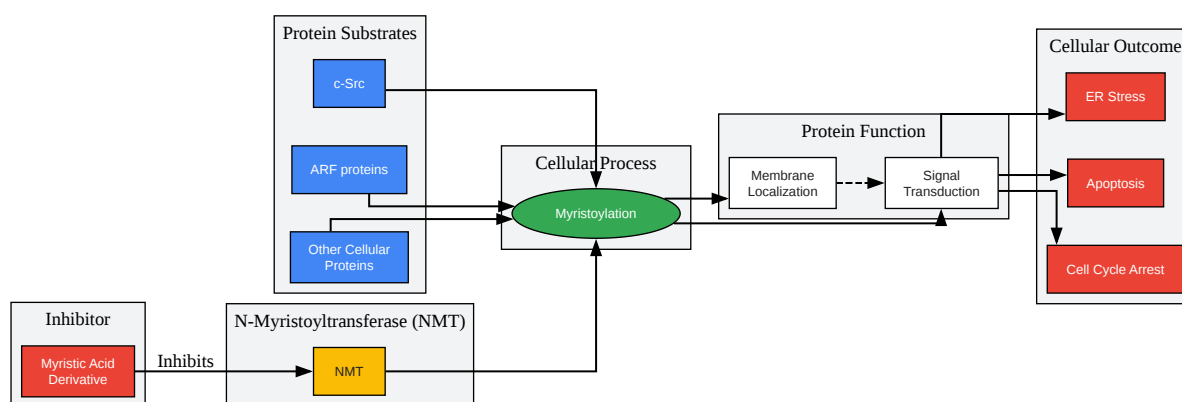
- Cell Culture: Culture dendritic cells (DCs) from bone marrow precursors or a suitable cell line.
- Stimulation: Treat DCs with varying concentrations of **(R)-3-Benzyloxy myristic acid** in the presence or absence of a specific antigen. Use lipopolysaccharide (LPS) as a positive control for TLR4 activation.
- Analysis:
 - Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF- α) in the cell culture supernatant using ELISA.
 - Co-stimulatory Molecule Expression: Analyze the surface expression of co-stimulatory molecules (e.g., CD80, CD86) on DCs by flow cytometry.
 - Antigen Presentation: Assess the upregulation of MHC class II molecules on the surface of DCs by flow cytometry.
- T-cell Activation Assay:
 - Co-culture the stimulated DCs with naive CD4⁺ or CD8⁺ T-cells.

- Measure T-cell proliferation using a CFSE dilution assay or by [³H]-thymidine incorporation.
- Measure cytokine production by T-cells (e.g., IFN- γ , IL-2) by ELISA or intracellular cytokine staining.

Signaling Pathways and Mechanisms of Action

N-Myristoyltransferase (NMT) Inhibition Pathway

The inhibition of NMT by myristic acid derivatives disrupts the myristoylation of numerous proteins, leading to various downstream effects, including the induction of ER stress, cell cycle arrest, and apoptosis in cancer cells.[6]

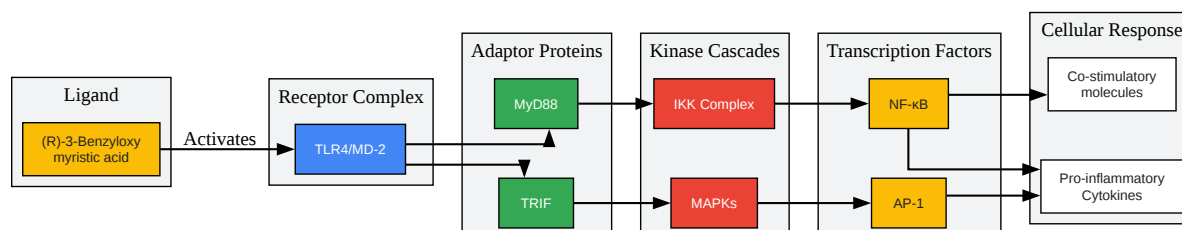


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Caption: NMT Inhibition by Myristic Acid Derivatives.

TLR4 Activation Pathway

The adjuvant effect of myristic acid derivatives is likely mediated through the activation of the TLR4 signaling pathway.



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Caption: TLR4 Activation by Myristic Acid Derivatives.

Conclusion

(R)-3-Benzoyloxy myristic acid is a synthetic fatty acid with significant potential as a vaccine adjuvant. Its ability to stimulate T-cell activation and antibody production highlights its utility in enhancing immune responses. While direct quantitative data and detailed mechanistic studies on this specific molecule are still emerging, the broader family of myristic acid derivatives demonstrates a wide array of biological activities, primarily through the inhibition of N-myristoyltransferase and activation of TLR4 signaling. Further research is warranted to fully elucidate the specific mechanisms of action of **(R)-3-Benzoyloxy myristic acid** and to explore its full therapeutic potential.

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References

- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ -Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxymyristic Acid | 1961-72-4 | BAA96172 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myristic Acid Inhibits the Activity of the Bacterial ABC Transporter BmrA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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